2-Phenyl-4-amino-5-imidazolecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

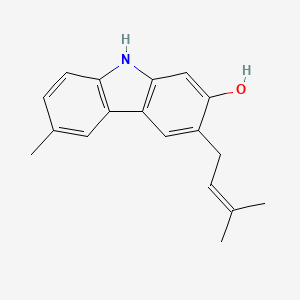

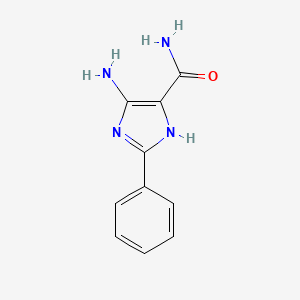

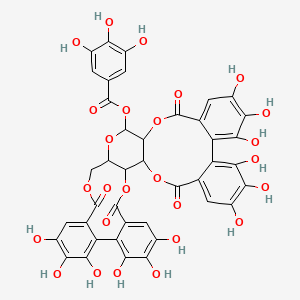

2-Phenyl-4-amino-5-imidazolecarboxamide is a chemical compound with the molecular formula C10H10N4O . It is also known as 5-amino-2-phenyl-1H-Imidazole-4-carboxamide .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl group attached to the 2-position of an imidazole ring, which also has an amino group at the 4-position and a carboxamide group at the 5-position .Wissenschaftliche Forschungsanwendungen

Potential Antipsychotic Agents

A series of 2-phenyl-4-(aminomethyl)imidazoles, structurally related to dopamine D2 selective benzamide antipsychotics, were synthesized and evaluated for their ability to block dopamine D2 receptor binding. These compounds represent a novel approach to antipsychotic medication, offering insights into the structural requirements for D2 receptor affinity and potential therapeutic applications (Thurkauf et al., 1995).

Antiviral Agents

Imidazo[1,2-a]pyridines, including 2-amino-3-substituted derivatives, have been designed and synthesized for evaluation as antirhinovirus agents. These compounds, structurally related to known antiviral agents, highlight the potential of imidazole derivatives in the development of new treatments for viral infections (Hamdouchi et al., 1999).

HIV-1 Protease Inhibitors

A tripeptide analogue inhibitor of HIV-1 protease featuring an imidazole-derived peptide bond replacement demonstrated potent inhibition of the protease and HIV-1 infectivity. This compound's crystallographic and pharmacokinetic analysis underscores the therapeutic potential of imidazole derivatives in HIV treatment (Abdel-Meguid et al., 1994).

Chemical Synthesis and Catalysis

The use of imidazole derivatives in chemical synthesis, such as the development of new synthetic routes for thiazoles and oxazoles, showcases the versatility of these compounds in organic chemistry. These methods provide efficient pathways for the synthesis of complex molecules, which can have various pharmaceutical and material applications (Kumar et al., 2013).

DNA Binding and Gene Regulation

Pyrrole–imidazole (Py–Im) hairpin polyamides, which include imidazole derivatives, are a class of molecules capable of binding DNA sequences with high specificity. They can disrupt protein-DNA interactions and modulate gene expression, offering potential applications in gene therapy and molecular biology research (Meier et al., 2012).

Novel Aromatic Polyimides

Research into the synthesis of novel aromatic polyimides containing imidazole structures demonstrates the role of these compounds in material science. The resulting materials exhibit high thermal resistance and solubility properties, suggesting applications in high-performance polymers and composite materials (Akutsu et al., 1998).

Eigenschaften

IUPAC Name |

4-amino-2-phenyl-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-8-7(9(12)15)13-10(14-8)6-4-2-1-3-5-6/h1-5H,11H2,(H2,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFDIHAOPZBSKLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194445 |

Source

|

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41631-74-7 |

Source

|

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041631747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-4-amino-5-imidazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)